5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
説明
5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of compounds called benzothiophenes, which have been shown to have neuroprotective and cognitive-enhancing effects.
作用機序
5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide acts as a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor subtype, this compound enhances the activity of other neurotransmitter systems that are involved in cognitive function, such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of acetylcholine and glutamate in the hippocampus, enhanced synaptic plasticity, and increased neurogenesis. This compound has also been shown to reduce the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.
実験室実験の利点と制限
One advantage of 5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is that it has a high degree of selectivity for the GABA-A α5 receptor subtype, which reduces the risk of unwanted side effects. However, the compound is still in the early stages of development and further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
将来の方向性
There are several future directions for research on 5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of focus is the development of more potent and selective compounds that target the GABA-A α5 receptor subtype. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and brain health. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in human patients with cognitive disorders.
科学的研究の応用
5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. Preclinical studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and other cognitive impairments. The compound has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
特性
IUPAC Name |
5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)11-4-5-12-10(8-11)9-13(21-12)15(19)17-14-6-7-20-18-14/h6-7,9,11H,4-5,8H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQWGMOHCKLNMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。